

substances interfering with biuret protein assay

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Compound of Interest		
Compound Name:	Biuret	
Cat. No.:	B089757	Get Quote

Technical Support Center: Biuret Protein Assay

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during the **Biuret** protein assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the **Biuret** protein assay?

The **Biuret** protein assay is a colorimetric method used to determine the total protein concentration in a sample. The principle is based on the reaction of copper(II) ions with peptide bonds in an alkaline environment. In this reaction, the copper(II) ions form a coordination complex with the nitrogen atoms involved in the peptide bonds, resulting in a characteristic purple-colored solution. The intensity of the purple color is directly proportional to the number of peptide bonds, and therefore to the protein concentration, which is measured by absorbance at 540 nm.[1][2]

Q2: My sample contains a substance known to interfere with the **Biuret** assay. What should I do?

If your sample contains an interfering substance, the most common solution is to remove the substance before performing the assay. Protein precipitation is a widely used method for this purpose. Trichloroacetic acid (TCA) precipitation is effective for removing common interfering substances like ammonium salts, Tris buffer, glycerol, and saccharose.[3][4] After precipitation, the protein pellet is separated and can be redissolved in a suitable buffer for the assay.



Q3: Can I use the **Biuret** assay for all types of protein samples?

The **Biuret** assay is suitable for total protein quantification in a wide range of samples. However, it has some limitations. It is less sensitive than other protein assays like the BCA or Bradford assay, with a typical detection range of 1-10 mg/mL.[5] It is also not suitable for samples with very low protein concentrations. Additionally, the assay requires that the proteins be soluble in the assay reagents.

Q4: How can I tell if my results are being affected by an interfering substance?

Inaccurate or inconsistent results can be an indication of interference. Common signs include:

- Unexpectedly high or low protein concentrations: If the results are not in the expected range for your sample type.
- Poor reproducibility: If you get significantly different readings for the same sample in repeated measurements.
- Precipitate formation or turbidity in the sample-reagent mixture: This can be caused by lipids or other insoluble components.
- Color development that is not stable: The color of the reaction should be stable for the duration of the measurement.

If you suspect interference, it is advisable to run a control sample with a known concentration of protein in the same buffer as your unknown samples.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Solution
Low or no color development	Low protein concentration in the sample.	Concentrate the sample or use a more sensitive assay (e.g., BCA or Bradford assay).
Incorrect reagent preparation or expired reagents.	Prepare fresh reagents according to the protocol. Check the expiration dates of the kit components.	
High background absorbance	Contaminated reagents or cuvettes.	Use high-purity water and clean cuvettes. Run a reagent blank to check for background absorbance.
Presence of interfering substances that produce color with the reagent.	Identify and remove the interfering substance (e.g., by protein precipitation).	
Precipitate formation upon reagent addition	High concentration of lipids in the sample.	Remove lipids by centrifugation or by extraction with an organic solvent like ether.[4]
The protein is not soluble in the alkaline Biuret reagent.	Ensure the sample is properly solubilized before adding the reagent.	
Inconsistent or non-reproducible results	Pipetting errors or improper mixing.	Ensure accurate pipetting and thorough mixing of samples and reagents.
Temperature fluctuations during incubation.	Maintain a constant temperature during the incubation step.	
Presence of interfering substances at variable concentrations.	Standardize the sample preparation procedure to minimize variability in the	_





concentration of interfering substances.

Interfering Substances

The following table summarizes common substances that can interfere with the **Biuret** protein assay. It is important to note that the concentration at which a substance begins to interfere can depend on the specific assay conditions and the protein being measured.



Substance	Type of Interference	Mechanism of Interference	Mitigation Strategy
Ammonium Salts (e.g., Ammonium Sulfate)	Positive or Negative	Ammonium ions can interfere with the alkaline conditions required for the reaction and can form complexes with copper ions.[1][6][7]	Trichloroacetic acid (TCA) precipitation of the protein.
Tris Buffer	Positive	Tris contains amine groups that can react with the copper reagent, leading to a false-positive signal. [1][3]	Use a different buffer system or remove Tris by TCA precipitation.
Glycerol	Positive	Can enhance color development.[3]	Remove glycerol by TCA precipitation.
Saccharose (Sucrose)	Positive	Can enhance color development.[3]	Remove saccharose by TCA precipitation.
Lipids	Positive (Turbidity)	Cause turbidity in the sample, which scatters light and leads to artificially high absorbance readings.[4]	Centrifuge the sample to pellet lipids or perform an ether extraction.
Reducing Agents (e.g., Dithiothreitol - DTT)	Positive	Enhance the color development of the reaction.[5]	Remove the reducing agent through dialysis or a desalting column.
Amino Acids and Dipeptides	Positive	Some amino acids and dipeptides can cross-react with the Biuret reagent, although the	Generally, not a significant issue unless present at very high concentrations.



		interference is generally low.[8]	
Compounds forming chelation complexes with copper	Positive or Negative	Can compete with the peptide bonds for copper ions, leading to inaccurate results. [8]	Identify and remove the interfering compound if possible.

Quantitative Interference Data

Quantitative data on the exact concentration at which substances interfere with the **Biuret** assay is limited in the literature. The following table provides some reported values, but it is highly recommended to empirically test for interference under your specific experimental conditions.

Substance	Concentration causing interference	Reference
Ammonium Sulfate	A final concentration of 0.08 M was shown to cause appreciable interference.	[6]

Experimental Protocols Standard Biuret Protein Assay Protocol

This protocol is a general guideline and may need to be optimized for your specific application.

Materials:

- Biuret reagent (typically contains copper sulfate, sodium potassium tartrate, and sodium hydroxide)
- Protein standard solution (e.g., Bovine Serum Albumin BSA) at a known concentration (e.g., 10 mg/mL)
- Test tubes



- Pipettes
- Spectrophotometer

Procedure:

- Preparation of Standards: Prepare a series of protein standards by diluting the stock BSA solution with the same buffer as your samples. A typical range for the standards is 1 to 10 mg/mL. Prepare a blank containing only the buffer.
- Sample Preparation: If necessary, dilute your unknown samples to bring their protein concentration within the range of the standards.
- Assay: a. To 1.0 mL of each standard and unknown sample in a test tube, add 4.0 mL of the
 Biuret reagent. b. Mix the contents of each tube thoroughly. c. Incubate the tubes at room
 temperature for 30 minutes.
- Measurement: a. Set the spectrophotometer to a wavelength of 540 nm. b. Zero the spectrophotometer using the blank solution. c. Measure the absorbance of each standard and unknown sample.
- Data Analysis: a. Plot a standard curve of absorbance versus protein concentration for the BSA standards. b. Use the standard curve to determine the protein concentration of your unknown samples based on their absorbance values.

Trichloroacetic Acid (TCA) Precipitation Protocol

This protocol is used to precipitate proteins from a solution, which can help to remove interfering substances.

Materials:

- Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
- · Cold acetone
- Microcentrifuge tubes

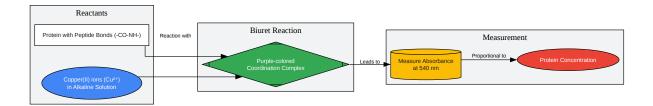


Microcentrifuge

Procedure:

- Precipitation: a. To your protein sample in a microcentrifuge tube, add an equal volume of cold 20% TCA. b. Mix well and incubate on ice for 30 minutes.
- Pelleting: a. Centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. b. Carefully decant and discard the supernatant, leaving the protein pellet at the bottom of the tube.
- Washing: a. Add cold acetone to the tube to wash the pellet and remove any remaining TCA.
 b. Centrifuge again for 5 minutes at 4°C. c. Carefully discard the acetone.
- Drying and Resuspension: a. Allow the pellet to air dry to remove any residual acetone. b. Resuspend the protein pellet in a buffer that is compatible with the **Biuret** assay.

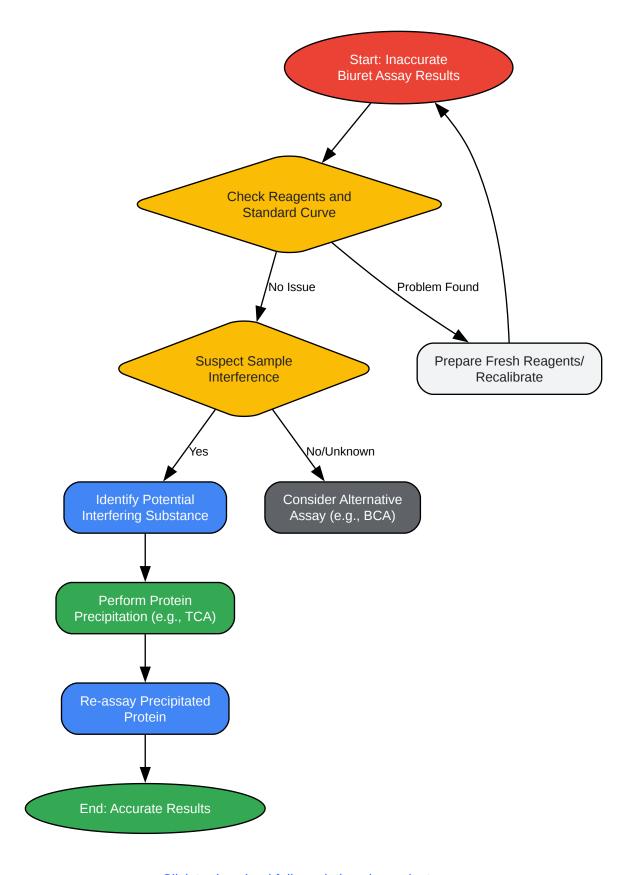
Visualizations



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Caption: Principle of the Biuret Protein Assay.





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